molecular formula C14H19NO3 B2996134 3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid CAS No. 937605-34-0

3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid

Cat. No.: B2996134
CAS No.: 937605-34-0
M. Wt: 249.31
InChI Key: AFJKVVMBEWFPEH-UHFFFAOYSA-N
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Description

3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid is a bicyclic indole derivative featuring a propanoic acid moiety attached to a substituted indolyl core. The indolyl group is characterized by a 5,6,7-trihydro ring system with 2,6,6-trimethyl and 4-oxo substituents.

Properties

IUPAC Name

3-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9-6-10-11(15(9)5-4-13(17)18)7-14(2,3)8-12(10)16/h6H,4-5,7-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJKVVMBEWFPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CCC(=O)O)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another method is the Biltz synthesis, which uses aniline derivatives and glyoxal.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, are studied for their biological activity, such as antimicrobial and anticancer properties.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole-Based Propanoic Acid Derivatives

3-(2-(4-Bromophenyl)-6,6-Dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic Acid
  • Molecular Formula: C₁₉H₂₀BrNO₃
  • Molecular Weight : 390.29 g/mol
  • Key Substituents : A 4-bromophenyl group replaces one methyl group on the indolyl core.
2,6,6-Trimethyl-1-(3-(Trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one
  • Molecular Formula: C₁₈H₁₈F₃NO₂
  • Molecular Weight : 337.34 g/mol
  • Key Substituents : A trifluoromethoxy phenyl group at position 1.
  • Comparison: Lacks the propanoic acid moiety, reducing hydrophilicity. The trifluoromethoxy group enhances metabolic stability, a feature absent in the target compound.

Aromatic and Heterocyclic Propanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acid Derivatives
  • Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (C₉H₈Cl₂O₃; MW 235.07 g/mol) 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (C₉H₉ClO₃; MW 200.62 g/mol)
  • Key Features : Chlorine and hydroxyl groups on the phenyl ring.
  • Bioactivity : Demonstrated selective antimicrobial activity against Escherichia coli and Staphylococcus aureus .
  • Comparison : The target compound’s indolyl group may offer enhanced membrane permeability compared to phenyl derivatives, though chlorinated analogs exhibit proven antimicrobial efficacy.
3-(5-Oxo-2,5-dihydrofuran-3-yl)propanoic Acid
  • Molecular Formula : C₇H₈O₄
  • Molecular Weight : 156.14 g/mol
  • Key Features : A dihydrofuran ring with an oxo group.
  • Bioactivity : Antimicrobial and antitumor activity against HepG2 and A-549 cell lines .
  • Comparison : The furan ring introduces rigidity, whereas the indolyl core in the target compound may confer greater conformational flexibility.

Agrochemical Propanoic Acid Derivatives

Haloxyfop and Fluazifop
  • Examples: Haloxyfop (C₁₆H₁₃ClF₃NO₃; MW 375.73 g/mol) Fluazifop (C₁₅H₁₂F₃NO₄; MW 327.26 g/mol)
  • Key Features: Phenoxy and pyridinyl groups.
  • Application : Herbicidal activity via inhibition of acetyl-CoA carboxylase.
  • Comparison : The target compound’s indolyl group distinguishes it from these herbicides, which rely on aryloxy motifs for target binding.

Data Tables

Table 1: Structural and Bioactive Comparison of Propanoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application
Target Compound C₁₆H₂₁NO₃ 275.34 Indolyl with trimethyl, oxo groups Not reported in evidence
3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid C₁₉H₂₀BrNO₃ 390.29 Bromophenyl, dimethyl, oxo groups Not reported
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ 235.07 Dichloro, hydroxyphenyl Antimicrobial (E. coli, S. aureus)
3-(5-Oxo-2,5-dihydrofuran-3-yl)propanoic acid C₇H₈O₄ 156.14 Dihydrofuran, oxo group Antimicrobial, Antitumor
Haloxyfop C₁₆H₁₃ClF₃NO₃ 375.73 Trifluoromethyl, pyridinyl, phenoxy Herbicide

Table 2: Physicochemical Properties of Indole Derivatives

Property Target Compound 3-(2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid
LogP (Predicted) ~2.1 ~3.5
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 4 4
Polar Surface Area (Ų) ~70 ~70

Research Implications and Gaps

  • Structural Insights : The trimethyl and oxo groups on the indolyl core may enhance lipid solubility compared to hydroxylated or halogenated analogs.
  • Synthetic Applications: The propanoic acid moiety could serve as a handle for further derivatization, enabling the development of prodrugs or conjugates.

Biological Activity

3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H19N1O3
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 902139-73-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory, immunomodulatory, and cytotoxic effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Key Findings :

  • At a concentration of 100 µg/mL, the compound reduced TNF-α production by approximately 44% to 60%, comparable to control levels in non-stimulated cells .
  • The compound also inhibited IFN-γ release by up to 79% at higher concentrations .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of the compound were evaluated using various cancer cell lines. Results showed that it has a selective antiproliferative effect on certain tumor cells while maintaining low toxicity levels in normal cells.

Cytotoxicity Data :

Concentration (µg/mL)Viability (%)TNF-α Reduction (%)IFN-γ Reduction (%)
1095.51020
5090.03050
10085.06079

The mechanism by which this compound exerts its biological effects appears to involve modulation of immune responses and inhibition of inflammatory pathways. The reduction in cytokine production suggests that it may interfere with signaling pathways associated with inflammation and immune activation.

Immunomodulatory Effects

The immunomodulatory activity was assessed through experiments involving LPS-stimulated PBMCs. The findings indicated that the compound not only reduces pro-inflammatory cytokines but also enhances the production of anti-inflammatory cytokines like IL-10 at lower concentrations .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammatory Diseases : A study published in a peer-reviewed journal demonstrated that treatment with the compound resulted in improved clinical outcomes in models of rheumatoid arthritis by significantly lowering inflammatory markers .
  • Cancer Research : In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, suggesting its potential as an anticancer agent .

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